Bromo-PEG2-phosphonic acid ethyl ester
Overview
Description
Bromo-PEG2-phosphonic acid ethyl ester is a compound with the molecular formula C₁₀H₂₂BrO₅P and a molecular weight of 333.16 g/mol. It is a polyethylene glycol (PEG)-based linker that contains a bromine group and a phosphonic acid ethyl ester group. This compound is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications.
Mechanism of Action
Target of Action
Bromo-PEG2-phosphonic acid diethyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
As a polyethylene glycol (PEG)-based PROTAC linker, Bromo-PEG2-phosphonic acid diethyl ester connects the ligand for the E3 ubiquitin ligase and the ligand for the target protein . This allows the PROTAC to bring the target protein and the E3 ubiquitin ligase into close proximity, facilitating the transfer of ubiquitin to the target protein. The ubiquitinated target protein is then recognized by the proteasome and degraded .
Biochemical Pathways
The key biochemical pathway involved in the action of Bromo-PEG2-phosphonic acid diethyl ester is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, Bromo-PEG2-phosphonic acid diethyl ester indirectly influences this pathway and its downstream effects, which include the regulation of various cellular processes such as cell cycle progression, signal transduction, and immune responses .
Pharmacokinetics
As a peg-based compound, it is likely to have improved solubility and stability, which could enhance its bioavailability .
Result of Action
The primary molecular effect of Bromo-PEG2-phosphonic acid diethyl ester is the degradation of its target proteins via the ubiquitin-proteasome system . This can result in various cellular effects depending on the specific function of the degraded protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo-PEG2-phosphonic acid ethyl ester can be synthesized through a series of chemical reactions involving the introduction of bromine and phosphonic acid ethyl ester groups onto a PEG backbone. The synthetic route typically involves the following steps:
PEG Functionalization: The PEG backbone is first functionalized with a bromine group through a nucleophilic substitution reaction.
Phosphonic Acid Esterification: The brominated PEG intermediate is then reacted with diethyl phosphite in the presence of a base such as sodium hydride (NaH) to introduce the phosphonic acid ethyl ester group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in a cGMP (current Good Manufacturing Practice) facility to meet regulatory standards for pharmaceutical and biotechnological applications.
Chemical Reactions Analysis
Types of Reactions
Bromo-PEG2-phosphonic acid ethyl ester undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine group in the compound acts as a good leaving group, making it susceptible to nucleophilic substitution reactions.
Hydrolysis: The phosphonic acid ethyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as thiols, amines, and hydroxyl groups are commonly used in nucleophilic substitution reactions.
Hydrolysis: Hydrolysis reactions are carried out using aqueous acid or base solutions at elevated temperatures.
Major Products Formed
Nucleophilic Substitution: The major products formed from nucleophilic substitution reactions are PEG derivatives with various functional groups, depending on the nucleophile used.
Hydrolysis: The major product formed from hydrolysis is the corresponding phosphonic acid.
Scientific Research Applications
Bromo-PEG2-phosphonic acid ethyl ester has a wide range of scientific research applications, including:
Chemistry: It is used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells.
Biology: The compound is used in bioconjugation techniques to attach various biomolecules, such as peptides and proteins, to PEG backbones for improved solubility and stability.
Medicine: In medicinal chemistry, this compound is used to develop drug delivery systems and therapeutic agents that can target specific cells or tissues.
Industry: The compound is used in the production of advanced materials and coatings with enhanced properties, such as increased resistance to degradation and improved biocompatibility.
Comparison with Similar Compounds
Similar Compounds
Bromo-PEG3-phosphonic acid ethyl ester: Similar to Bromo-PEG2-phosphonic acid ethyl ester but with an additional ethylene glycol unit in the PEG backbone.
Bromo-PEG4-phosphonic acid ethyl ester: Contains two additional ethylene glycol units compared to this compound.
Uniqueness
This compound is unique due to its specific PEG chain length and functional groups, which provide a balance between solubility, reactivity, and biocompatibility. The compound’s ability to undergo nucleophilic substitution and hydrolysis reactions makes it a versatile linker for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTKSVRXAWIJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCBr)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22BrO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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